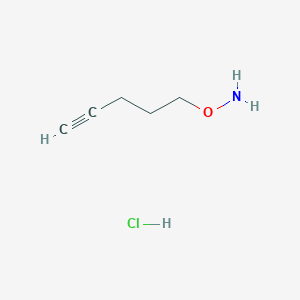

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride

Description

O-(Pent-4-yn-1-yl)hydroxylamine hydrochloride is a hydroxylamine derivative wherein the hydroxyl oxygen is substituted with a pent-4-yn-1-yl group (CH₂CH₂C≡CCH₂). This compound combines the nucleophilic properties of hydroxylamine with the alkyne functionality of the pentynyl group, enabling dual reactivity in organic synthesis. Hydroxylamine derivatives are widely used to form oximes via reactions with carbonyl groups (aldehydes/ketones), and the alkyne moiety in this compound may facilitate post-synthetic modifications through click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

O-pent-4-ynylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c1-2-3-4-5-7-6;/h1H,3-6H2;1H |

InChI Key |

LYSLTGUJVHJJNH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with pent-4-yn-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

NH2OH+C5H7OH→C5H9NO

The reaction is usually conducted in an aqueous medium at room temperature, and the product is isolated by crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with applications in organic synthesis and medicinal chemistry. Specifically, it can be used as an intermediate in synthesizing amines and oximes.

Scientific Research Applications

- Organic Synthesis O-(pent-4-yn-1-yl)hydroxylamine is utilized as an intermediate for synthesizing amines and oximes. The synthesis of O-(pent-4-yn-1-yl)hydroxylamine can be achieved through specific organic reactions, often involving alkyne intermediates.

- Medicinal Chemistry This compound has potential applications in medicinal chemistry. Hydroxylamines are widely studied due to their utility in organic synthesis, especially in the formation of amines and other nitrogen-containing compounds.

- Inhibition Studies O-alkylhydroxylamines, a class of compounds to which this compound belongs, have been identified as a new structural class of IDO1 inhibitors . O-benzylhydroxylamine, a related compound, exhibits sub-micromolar inhibition of IDO1 and is commercially available . Cell-based potency and cytotoxicity studies have highlighted the therapeutic potential of hydroxylamines .

- Synthesis of Pharmaceuticals: Hydroxylamine hydrochloride is used in the synthesis of chemical and pharmaceutical products, such as antioxidants, antiviral, and antibacterial medications, and drugs for treating tuberculosis like isoniazid .

Mechanism of Action

The mechanism of action of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride involves its ability to interact with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares O-(pent-4-yn-1-yl)hydroxylamine hydrochloride with structurally related hydroxylamine derivatives:

Key Research Findings

- Synthetic Efficiency: Solvent-free methods using hydroxylamine hydrochloride with silica gel or ZnO under microwave irradiation yield oximes in >76% efficiency within minutes . Similar methods may apply to O-pentynyl derivatives.

- Thermal Stability : Hydroxylamine hydrochloride decomposes at 151°C, while O-pentafluorobenzyl derivatives exhibit higher thermal stability (mp 215°C), suggesting that bulkier substituents enhance thermal resistance .

- Hazard Profile : Hydroxylamine hydrochloride has a low incident risk in laboratory settings, as per Bretherick’s Handbook . Substituted derivatives may pose reduced hazards due to stabilized structures.

Biological Activity

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride is a chemical compound notable for its unique structure, which includes a hydroxylamine functional group linked to a pent-4-yn-1-yl chain. This compound has garnered attention in the fields of synthetic chemistry and biochemistry due to its reactivity and potential biological activities.

- Molecular Formula : C₅H₉ClN₁O

- Molecular Weight : Approximately 145.6 g/mol

- Functional Group : Hydroxylamine

The presence of the alkyne chain enhances the compound's reactivity, allowing it to participate in various organic transformations and biochemical reactions. Hydroxylamines are known for their ability to form oximes, which are critical in modifying biomolecules such as nucleic acids and proteins.

Interaction with Nucleic Acids

This compound has been studied for its ability to modify nucleic acids. Hydroxylamines can react with DNA, leading to significant modifications that can influence gene expression and cellular functions. This property is particularly relevant in cancer research, where such modifications may induce apoptosis in cancer cell lines.

Antitumor Activity

Recent studies suggest that hydroxylamines, including this compound, may exhibit antitumor properties. For instance, compounds with similar structural features have demonstrated the ability to inhibit histone deacetylases (HDACs), which are implicated in various cancers. The inhibition of HDACs can lead to altered expression of genes involved in cell cycle regulation and apoptosis, thereby exerting cytotoxic effects on tumor cells .

Study on Antitumor Mechanisms

A study focused on hydroxylamine derivatives revealed that certain compounds could induce cell-cycle arrest and activate apoptotic pathways in colorectal cancer cells. These findings indicate that this compound may have similar mechanisms of action, warranting further exploration in preclinical models .

Pharmacokinetic Properties

Research has highlighted the pharmacokinetic properties of hydroxylamine-based compounds, showing promising results in terms of stability and solubility. For example, a derivative exhibited low efflux rates and high brain penetration, suggesting that this compound could be developed into an effective therapeutic agent with favorable bioavailability .

Applications in Research

This compound is utilized as a reagent in biochemical assays due to its ability to modify biomolecules. Its applications include:

- Modification of Nucleic Acids : Used in studies investigating gene expression.

- Synthesis of Derivatives : Serves as an intermediate in the synthesis of various bioactive compounds.

- Anticancer Research : Explored for potential therapeutic effects against cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| O-(prop-2-yn-1-yl)hydroxylamine hydrochloride | C₃H₆ClNO | Shorter alkyne chain |

| O-(butanoyl)hydroxylamine hydrochloride | C₄H₉ClNO | Contains an acyl group |

| O-(but-2-en-1-yl)hydroxylamine hydrochloride | C₄H₉ClNO | Features a double bond |

This compound's unique alkyne structure enhances its reactivity compared to other hydroxylamines, making it particularly valuable for organic synthesis and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.